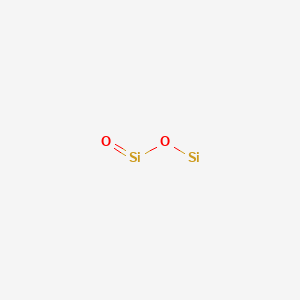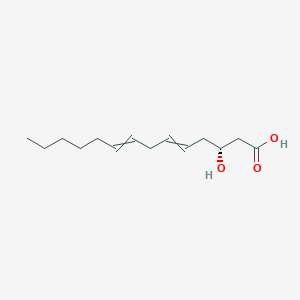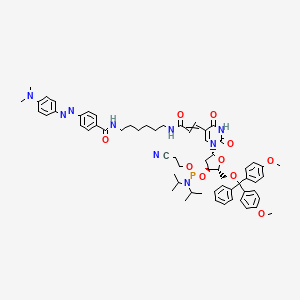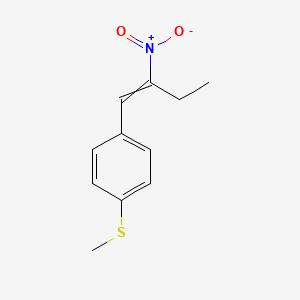![molecular formula C34H50N2O4 B12577585 1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine CAS No. 624765-77-1](/img/structure/B12577585.png)
1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine is an organic compound with the molecular formula C40H50N2O4. This compound is known for its unique structural properties, which include two benzoyl groups attached to a piperazine ring through ethylhexyloxy linkers. It is used in various scientific research applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine typically involves the reaction of piperazine with 4-(2-ethylhexyloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethylhexyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-ethylhexyloxy)benzene: Similar in structure but lacks the piperazine ring.
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid: Contains similar ethylhexyloxy groups but has a different core structure.
Uniqueness
1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
624765-77-1 |
|---|---|
Molecular Formula |
C34H50N2O4 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
[4-[4-(2-ethylhexoxy)benzoyl]piperazin-1-yl]-[4-(2-ethylhexoxy)phenyl]methanone |
InChI |
InChI=1S/C34H50N2O4/c1-5-9-11-27(7-3)25-39-31-17-13-29(14-18-31)33(37)35-21-23-36(24-22-35)34(38)30-15-19-32(20-16-30)40-26-28(8-4)12-10-6-2/h13-20,27-28H,5-12,21-26H2,1-4H3 |
InChI Key |
GUOJEGDAIAGOCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)

![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)




![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)

![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
